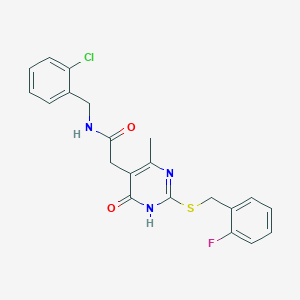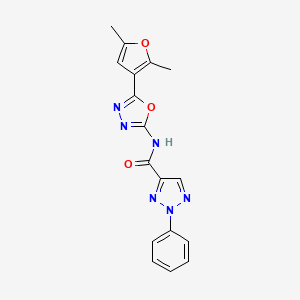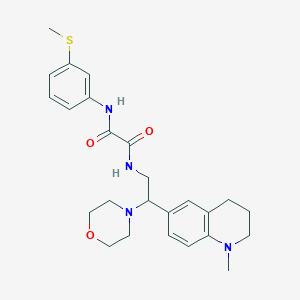
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3S and its molecular weight is 468.62. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Sleep Modulation
Research involving compounds similar to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has focused on the blockade of orexin receptors, particularly Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors. These receptors play a crucial role in the maintenance of wakefulness. Selective antagonism of these receptors, especially OX2R, has been shown to promote sleep in animal models. This suggests potential applications in sleep disorders treatment, where modulation of the orexin system could be beneficial (Dugovic et al., 2009).
Chemosensors for Metal Ions
Another area of application is in the development of chemosensors for metal ions. Compounds structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide have been utilized in creating chemosensors, particularly for the detection of toxic Pd2+ ions. These sensors show high selectivity and sensitivity, indicating their potential in environmental monitoring and industrial applications (Shally et al., 2020).
Anticancer Research
Compounds with a similar structure have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. This research is crucial in the development of new anticancer agents, with some compounds exhibiting significant inhibitory activities against cancer cells. The mechanism of action often involves cell cycle arrest and induction of apoptosis, suggesting their potential as therapeutic agents in cancer treatment (Fang et al., 2016).
Neuropharmacological Applications
Research into similar compounds has explored their potential in neuropharmacology, particularly in relation to dopamine receptors. These compounds have shown properties of dopamine agonists, indicating their potential use in the treatment of neurological disorders such as Parkinson’s disease. This research contributes to understanding the role of these compounds in modulating dopaminergic neurotransmission (Ghosh et al., 1996).
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-28-10-4-5-18-15-19(8-9-22(18)28)23(29-11-13-32-14-12-29)17-26-24(30)25(31)27-20-6-3-7-21(16-20)33-2/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZPFBKZFFJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2642673.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide](/img/structure/B2642676.png)
![2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642677.png)

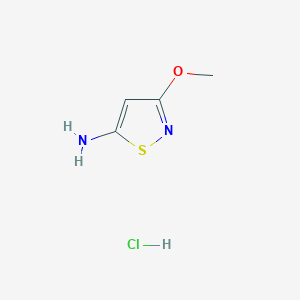
![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)
![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)
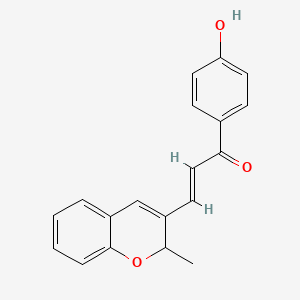

acetate](/img/structure/B2642691.png)
